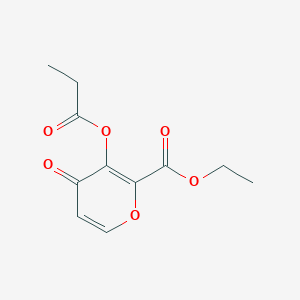
Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate, also known as EOPPC, is an organic compound belonging to the pyran family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 254.29 g/mol and a melting point of 131°C. EOPPC is a versatile compound that has been used in various scientific research applications and has become increasingly important in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Derivatives
Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is involved in various synthetic processes. For example, its condensation with ethyl trifluoroacetate leads to ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, a precursor for several derivatives (Usachev, Bizenkov, & Sosnovskikh, 2007). Additionally, multi-component reactions (MCRs) can synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, important for creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Chemical Reactions
Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate undergoes various chemical reactions. For instance, its reaction with 4-ethoxymethylene-5(4H)-oxazolone yields compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (Gelmi & Pocar, 1992). The synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives also involves its derivatives, highlighting its versatility in organic synthesis (Kvitu, 1990).
Medicinal Chemistry and Antioxidant Activity
In medicinal chemistry, derivatives of Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate have been explored for their potential biological activities. For example, novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates showed potent anti-tumor activity against HeLa cells, with certain compounds exhibiting significant potency (Wang et al., 2011). Additionally, pyran derivatives like ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates have been synthesized and exhibit promising antioxidant activities, indicating their potential in therapeutic applications (El-bayouki et al., 2014).
properties
IUPAC Name |
ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-3-8(13)17-9-7(12)5-6-16-10(9)11(14)15-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIIECGPHFOUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



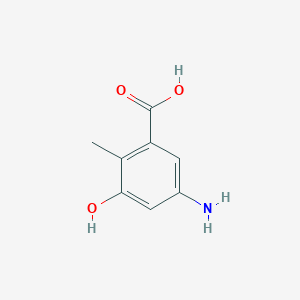
![1-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2428694.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2428696.png)

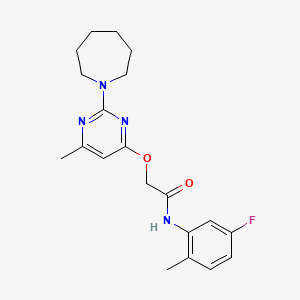
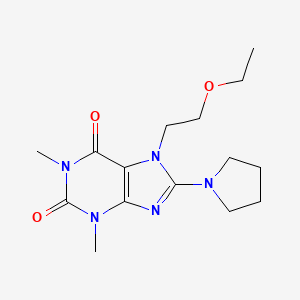
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)
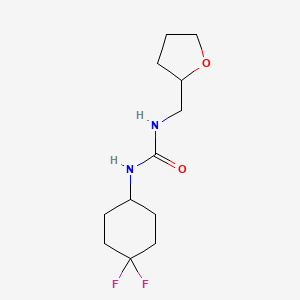
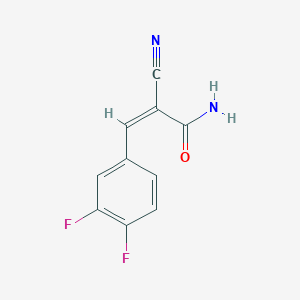
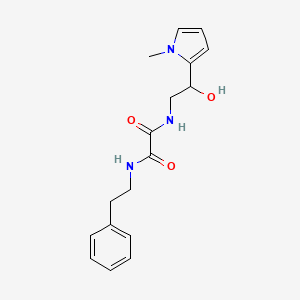
![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)